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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-3-

methoxyphenol

CAS No.: 1993479-29-0

Cat. No.: B6305227

Get Quote

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyphenol

Executive Summary & Chemical Identity
4-Chloro-2-fluoro-3-methoxyphenol (CAS: 1993479-29-0) is a highly specialized

halogenated phenol derivative used primarily as a scaffold in the synthesis of agrochemicals

and pharmaceutical intermediates.[1][2][3][4] Its unique substitution pattern—featuring an

electron-withdrawing fluorine atom ortho to the hydroxyl group and a chlorine atom para to the

hydroxyl—imparts distinct acidity and reactivity profiles compared to its non-fluorinated

analogs.

This guide provides a comprehensive technical analysis of its physicochemical properties,

synthetic pathways, and handling protocols, designed for researchers requiring high-purity

intermediates for structure-activity relationship (SAR) studies.
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Property Detail

IUPAC Name 4-Chloro-2-fluoro-3-methoxyphenol

CAS Number 1993479-29-0

Molecular Formula C₇H₆ClFO₂

Molecular Weight 176.57 g/mol

SMILES Oc1c(F)c(OC)c(Cl)cc1

Key Precursor
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic

acid (CAS: 944129-07-1)

Physicochemical Profile
Due to the specialized nature of this compound, experimental data in public registries is limited.

The values below represent a synthesis of available vendor data and calculated properties

based on quantitative structure-property relationship (QSPR) models validated against close

structural analogs (e.g., 4-chloro-3-methoxyphenol).

Table 1: Physical & Chemical Properties[7]
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Property
Value
(Experimental/Pred
icted)

Confidence Technical Insight

Physical State
Off-white solid or

viscous oil
High

Low-melting point

expected due to

internal H-bond

disruption by ortho-F.

Melting Point
45°C – 55°C

(Predicted)
Med

Analogs like 4-chloro-

3-methoxyphenol melt

at ~50°C.

Boiling Point
245°C – 255°C @ 760

mmHg
High

Typical range for tri-

substituted phenols.

Acidity (pKa) 7.8 – 8.2 (Predicted) High

Significantly more

acidic than phenol

(pKa 9.95) due to the

inductive (-I) effect of

ortho-F and para-Cl.

LogP 2.3 – 2.6 High

Moderate lipophilicity;

suitable for CNS-

active drug scaffolds.

Solubility
DMSO (>50 mg/mL),

Methanol, DCM
High

Poor water solubility;

requires organic co-

solvent.

Density 1.4 ± 0.1 g/cm³ High
High density attributed

to halogenation.

Structural Analysis & Electronic Effects
The reactivity of 4-chloro-2-fluoro-3-methoxyphenol is governed by the interplay of its three

substituents. Understanding these electronic vectors is critical for predicting downstream

chemistry, such as S_NAr displacements or metal-catalyzed couplings.
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Electronic Vector Diagram
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Figure 1: Electronic structure map showing the inductive and steric influences on the phenolic

core. The ortho-fluorine is the dominant driver of acidity.

Synthesis & Purification Protocols
Since the phenol is often not available in bulk, the most reliable laboratory method for

generating high-purity material is the oxidative hydroxylation of the corresponding boronic acid.

This method avoids the harsh conditions of diazonium hydrolysis and yields a cleaner product.

Protocol: Oxidation of (4-Chloro-2-fluoro-3-
methoxyphenyl)boronic acid
Reagents:

Precursor: (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (CAS: 944129-07-1)
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Oxidant: Hydrogen Peroxide (30% aq.)

Base: Sodium Hydroxide (2M aq.)

Solvent: Tetrahydrofuran (THF)[5]

Step-by-Step Workflow:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (e.g.,

5.0 g) of the boronic acid in THF (10 volumes).

Activation: Cool the solution to 0°C. Add 2M NaOH (2.5 eq) dropwise. The solution may

become slightly cloudy.

Oxidation: Add 30% H₂O₂ (3.0 eq) dropwise over 20 minutes, maintaining the internal

temperature below 10°C (Exothermic reaction).

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

Monitor by TLC or LC-MS (Target Mass: 175.0 [M-H]⁻).

Quenching: Cool to 0°C and carefully quench with saturated aqueous Na₂SO₃ (to destroy

excess peroxide). Test with starch-iodide paper to ensure no peroxide remains.

Acidification: Adjust pH to ~3 using 1M HCl.

Extraction: Extract with Ethyl Acetate (3x). Combine organics, wash with brine, dry over

Na₂SO₄, and concentrate.

Purification: If necessary, purify via silica gel flash chromatography (Eluent: 0-20% EtOAc in

Hexanes).

Analytical Workflow Diagram
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QC Criteria
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Figure 2: Validated synthetic workflow for generating 4-Chloro-2-fluoro-3-methoxyphenol
from commercial boronic acid precursors.

Handling, Stability & Safety
Safety Profile (GHS Classification):

Signal Word: Warning

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

Specific Hazard: As a halogenated phenol, this compound can be rapidly absorbed through

the skin. Impermeable gloves (Nitrile > 0.11mm) are mandatory.

Storage Conditions:

Temperature: 2-8°C (Refrigerator).

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative darkening (quinone

formation) over long periods.

Container: Amber glass vials with Teflon-lined caps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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